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Compound of Interest

Compound Name: Anticancer agent 135

Cat. No.: B12377495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for the anticancer
agent DMU-135, also known as 3,4-Methylenedioxy-3',4',5'-trimethoxy chalcone. This
compound is a novel prodrug designed for activation by the tumor-selective enzyme CYP1B1
into a potent tyrosine kinase inhibitor. This document details the synthetic protocol, quantitative
data, and relevant biological pathways.

Core Synthesis Pathway: Claisen-Schmidt
Condensation

The synthesis of DMU-135 is achieved through a Claisen-Schmidt condensation, a reliable and
widely used method for the formation of chalcones. This reaction involves the base-catalyzed
condensation of an acetophenone with a benzaldehyde. In the case of DMU-135, the
precursors are 3,4,5-trimethoxyacetophenone and 3,4-(methylenedioxy)benzaldehyde
(piperonal).

The general reaction scheme is as follows:
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Caption: General synthesis pathway of DMU-135 via Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of DMU-135 based on established
methodologies for Claisen-Schmidt condensation of chalcones.

Materials:
e 3,4,5-trimethoxyacetophenone
» 3,4-(methylenedioxy)benzaldehyde (piperonal)

o Ethanol (95%)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Hydrochloric acid (HCI), dilute solution
Deionized water

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer,
condenser, filtration apparatus)

Procedure:

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3,4,5-
trimethoxyacetophenone and 3,4-(methylenedioxy)benzaldehyde in ethanol.

Reaction Initiation: While stirring the solution at room temperature, slowly add a
concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

Reaction Progression: Continue stirring the reaction mixture at room temperature. The
reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can
vary but are typically in the range of 2-24 hours.

Product Isolation: Once the reaction is complete, the mixture is poured into a beaker
containing crushed ice and water. The solution is then acidified with dilute hydrochloric acid
to precipitate the crude product.

Purification: The precipitated solid is collected by vacuum filtration and washed with cold
water until the filtrate is neutral. The crude DMU-135 is then purified by recrystallization from
a suitable solvent, such as ethanol, to yield the final product.

Characterization: The purity and identity of the synthesized DMU-135 can be confirmed
using techniques such as melting point determination, High-Performance Liquid
Chromatography (HPLC), and spectroscopic methods (*H NMR, 3C NMR, IR, and Mass
Spectrometry).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of chalcones via

Claisen-Schmidt condensation, which would be applicable to the synthesis of DMU-135.
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Parameter Value Notes

The yield can vary depending
- 43.949 on the specific reaction
ie -94%
conditions and purity of the

starting materials.[1]

i Purity is typically determined
Purity >95% o
by HPLC after recrystallization.

The melting point is a key
] ] ] indicator of purity and should
Melting Point Varies
be compared to a reference

value if available.

The proton NMR spectrum
should show characteristic
peaks for the aromatic,

1H NMR Conforms to structure )
methoxy, methylenedioxy, and
a,B-unsaturated ketone

protons.

The carbon NMR spectrum

should confirm the presence of
13C NMR Conforms to structure )

all carbon atoms in the

molecule.

The mass spectrum should

show the molecular ion peak
Mass Spec (ESI-MS) [M+H]* observed )

corresponding to the mass of

DMU-135.

Biological Activity and Signaling Pathway

DMU-135 is designed as a prodrug that is activated by the cytochrome P450 enzyme CYP1B1,
which is overexpressed in many tumors. Upon activation, it is thought to inhibit tyrosine
kinases, which are crucial components of signaling pathways that regulate cell proliferation,
survival, and angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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